molecular formula C7H6ClN3O B13688816 8-Chloro-7-methoxy-[1,2,4]triazolo[4,3-a]pyridine

8-Chloro-7-methoxy-[1,2,4]triazolo[4,3-a]pyridine

Cat. No.: B13688816
M. Wt: 183.59 g/mol
InChI Key: LLTPFVMHKJWPQL-UHFFFAOYSA-N
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Description

8-Chloro-7-methoxy-[1,2,4]triazolo[4,3-a]pyridine is a heterocyclic compound that belongs to the class of triazolopyridines This compound is characterized by the presence of a triazole ring fused to a pyridine ring, with chlorine and methoxy substituents at the 8th and 7th positions, respectively

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Chloro-7-methoxy-[1,2,4]triazolo[4,3-a]pyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 7-methoxy-3-(chloromethyl)pyridine with sodium azide, followed by cyclization to form the triazole ring. The reaction is usually carried out in a solvent such as dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound are not widely documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

8-Chloro-7-methoxy-[1,2,4]triazolo[4,3-a]pyridine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Nucleophiles: Amines, thiols, and other nucleophiles for substitution reactions.

    Solvents: Dimethylformamide (DMF), dichloromethane (DCM), and other polar aprotic solvents.

    Catalysts: Various catalysts may be used to facilitate specific reactions, although detailed information is limited.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amino-substituted triazolopyridines, while cyclization reactions can produce more complex heterocyclic compounds .

Scientific Research Applications

8-Chloro-7-methoxy-[1,2,4]triazolo[4,3-a]pyridine has several scientific research applications:

Mechanism of Action

The mechanism of action of 8-Chloro-7-methoxy-[1,2,4]triazolo[4,3-a]pyridine is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its triazole and pyridine rings. These interactions can modulate various biochemical pathways, leading to the observed biological effects .

Comparison with Similar Compounds

Similar Compounds

    8-Chloro-[1,2,4]triazolo[4,3-a]pyridine: Lacks the methoxy group at the 7th position.

    7-Methoxy-[1,2,4]triazolo[4,3-a]pyridine: Lacks the chlorine atom at the 8th position.

    8-Chloro-3-methyl-[1,2,4]triazolo[4,3-a]pyridine: Contains a methyl group instead of a methoxy group.

Uniqueness

The presence of both chlorine and methoxy substituents in 8-Chloro-7-methoxy-[1,2,4]triazolo[4,3-a]pyridine imparts unique chemical properties, such as increased reactivity and potential for diverse chemical modifications. These features make it a valuable compound for various research applications .

Properties

Molecular Formula

C7H6ClN3O

Molecular Weight

183.59 g/mol

IUPAC Name

8-chloro-7-methoxy-[1,2,4]triazolo[4,3-a]pyridine

InChI

InChI=1S/C7H6ClN3O/c1-12-5-2-3-11-4-9-10-7(11)6(5)8/h2-4H,1H3

InChI Key

LLTPFVMHKJWPQL-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C2=NN=CN2C=C1)Cl

Origin of Product

United States

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